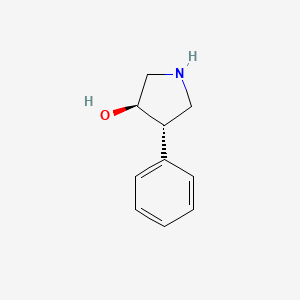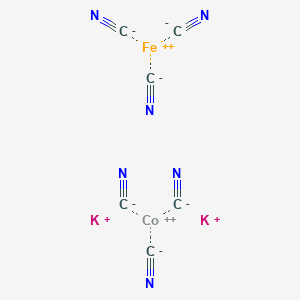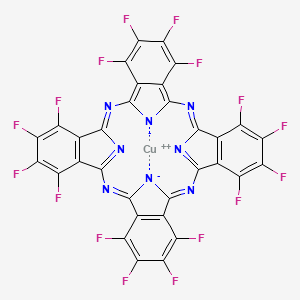
2-氨基-2-(3,3-二氟环丁基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile is an organic compound with the molecular formula C6H8F2N2 It features a cyclobutyl ring substituted with two fluorine atoms and an amino group, making it a unique structure in the realm of organic chemistry
科学研究应用
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a cyclization reaction, often involving a suitable precursor such as a butadiene derivative.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound.
Nitrile Formation: The nitrile group is introduced via a dehydration reaction, typically using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino or nitrile group is replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, oxides
Reduction: Amines, alcohols
Substitution: Derivatives with different functional groups
作用机制
The mechanism of action of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclobutyl ring enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The amino and nitrile groups contribute to the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- **2-Amino-2-(3,3-difluorocyclobutyl)acetic acid
- **2-Amino-2-(3,3-difluorocyclobutyl)ethanol
- **2-Amino-2-(3,3-difluorocyclobutyl)propionitrile
Uniqueness
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile stands out due to its unique combination of a cyclobutyl ring with fluorine atoms and an amino group This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds
属性
IUPAC Name |
2-amino-2-(3,3-difluorocyclobutyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c7-6(8)1-4(2-6)5(10)3-9/h4-5H,1-2,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGPTXQEQKSAID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717318 |
Source


|
| Record name | Amino(3,3-difluorocyclobutyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215166-79-2 |
Source


|
| Record name | Amino(3,3-difluorocyclobutyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)
